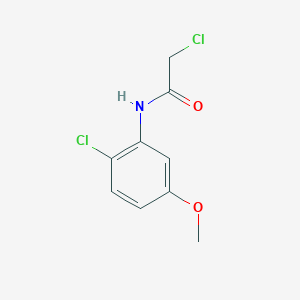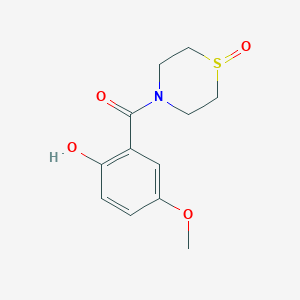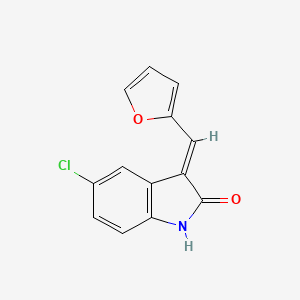
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This action is thought to be responsible for 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also has anti-inflammatory and analgesic effects. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one also has a low toxicity and is well-tolerated in animal studies. However, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has some limitations. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, the mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. One area of interest is the potential use of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one in treating neuropathic pain and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. This could lead to the development of more effective treatments for depression, anxiety, and schizophrenia. Finally, more studies are needed to determine the long-term effects of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one on the brain and body.
Métodos De Síntesis
The synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one involves the reaction of 2-chloro-4-fluorophenol with piperazine in the presence of a base such as potassium carbonate. This reaction yields 2-(2-chloro-4-fluorophenoxy)-1-piperazine, which is then reacted with propionyl chloride to produce 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has also been investigated for its potential use in treating depression, anxiety, and schizophrenia. Additionally, 2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one has been shown to have promising results in treating neuropathic pain and inflammation.
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-9(13(18)17-6-4-16-5-7-17)19-12-3-2-10(15)8-11(12)14/h2-3,8-9,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMOXLFQYNYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-piperazin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)


![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

